molecular formula C17H19N3OS B5873220 1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine

1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine

Cat. No.: B5873220
M. Wt: 313.4 g/mol
InChI Key: FRRPHOKFQBNERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[(2-pyridinylthio)acetyl]piperazine, also known as PPTAP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. PPTAP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine acts as an agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of adenylate cyclase and other intracellular signaling pathways. Activation of the 5-HT1A receptor leads to a decrease in the release of serotonin and other neurotransmitters, which can have an anxiolytic and antidepressant effect. This compound has also been found to have affinity for the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the activity of adenylate cyclase and other intracellular signaling pathways. Activation of the D2 receptor leads to an increase in the release of dopamine, which can have a rewarding and reinforcing effect.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can have an anxiolytic, antidepressant, and rewarding effect. This compound has also been found to decrease the release of norepinephrine and acetylcholine, which can have a sedative effect. These properties make this compound a valuable tool for studying the neurochemical mechanisms underlying mood disorders and addiction.

Advantages and Limitations for Lab Experiments

1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to be stable under a wide range of conditions. However, this compound has several limitations. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its usefulness in long-term studies.

Future Directions

There are several future directions for research on 1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine. One area of interest is the development of more potent and selective agonists for the 5-HT1A receptor. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitters, such as glutamate and GABA. Additionally, this compound could be used as a tool to study the interaction between the serotonin and dopamine systems in the brain. Finally, this compound could be used to investigate the role of the 5-HT1A receptor in the regulation of neurogenesis and neuroplasticity.

Synthesis Methods

The synthesis of 1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine involves the reaction of 1-phenylpiperazine with 2-pyridinylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the piperazine nitrogen and the carboxylic acid group of the thioacetic acid. The resulting compound is then deprotected using a mild acid such as hydrochloric acid to yield this compound.

Scientific Research Applications

1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. This compound has also been found to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make this compound a valuable tool for studying the neurochemical mechanisms underlying mood disorders and addiction.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(14-22-16-8-4-5-9-18-16)20-12-10-19(11-13-20)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPHOKFQBNERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.